4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that features a unique combination of a 1,2,4-oxadiazole ring and a morpholine moiety. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the morpholine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the oxadiazole ring or the morpholine moiety.
Scientific Research Applications
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and morpholine moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Morpholine Derivatives: Compounds with the morpholine moiety but different additional functional groups.
Uniqueness
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the combination of the oxadiazole ring and the morpholine moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C13H20N4O4 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H20N4O4/c1-10-14-12(21-15-10)9-16-2-7-20-11(8-16)13(18)17-3-5-19-6-4-17/h11H,2-9H2,1H3 |
InChI Key |
KOKUPJHVUBMERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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